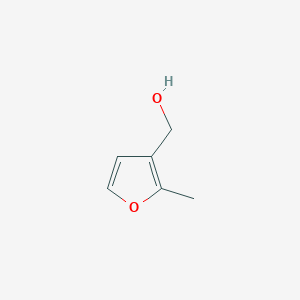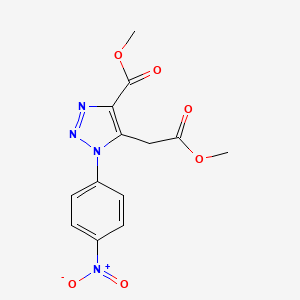
(2-甲基呋喃-3-基)甲醇
描述
(2-Methylfuran-3-yl)methanol is an organic compound with the molecular formula C6H8O2. It is a derivative of furan, characterized by a furan ring substituted with a methyl group at the second position and a hydroxymethyl group at the third position.
科学研究应用
(2-Methylfuran-3-yl)methanol has several scientific research applications:
作用机制
Target of Action
Furan derivatives have been known to interact with various biological targets and modulate physiological processes .
Mode of Action
It’s known that furan derivatives can undergo various chemical reactions, including oxidation . For instance, the low-temperature oxidation (LTO) mechanisms of 2-methylfuran have been explored, where the O2 addition to the main furylCH2 radical forms three peroxide radicals .
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical pathways . For example, 2-methylfuran can be converted into value-added chemicals and liquid fuels through hydroxyalkylation/alkylation reactions .
Pharmacokinetics
The boiling point of this compound is 751°C at 760mmHg, which may influence its absorption and distribution .
Result of Action
Furan derivatives are known to have various effects, including the production of chemicals through diels–alder reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Methylfuran-3-yl)methanol. For instance, temperature and pressure may influence the species profiles and rate constants of the oxidation process of 2-methylfuran .
准备方法
Synthetic Routes and Reaction Conditions: (2-Methylfuran-3-yl)methanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-3-furaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: On an industrial scale, (2-Methylfuran-3-yl)methanol can be produced through catalytic hydrogenation of 2-methyl-3-furaldehyde. This process involves the use of metal catalysts such as palladium or nickel supported on carbon, under high pressure and temperature conditions .
化学反应分析
Types of Reactions: (2-Methylfuran-3-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: 2-Methyl-3-furaldehyde or 2-methyl-3-furancarboxylic acid.
Reduction: Tetrahydro-2-methyl-3-furanmethanol.
Substitution: 2-Bromo-3-methylfuran or 2-nitro-3-methylfuran
相似化合物的比较
2-Methylfuran: A simpler derivative with only a methyl group attached to the furan ring.
3-Furanmethanol: A derivative with a hydroxymethyl group at the third position but lacking the methyl group.
2-Methyl-3-furaldehyde: An aldehyde derivative with a similar structure but different functional group.
Comparison: (2-Methylfuran-3-yl)methanol is unique due to the presence of both a methyl and a hydroxymethyl group on the furan ringFor instance, the presence of the hydroxymethyl group allows for further functionalization through oxidation or reduction reactions, while the methyl group can undergo electrophilic substitution .
属性
IUPAC Name |
(2-methylfuran-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-6(4-7)2-3-8-5/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYOGLDPNBZSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380396 | |
| Record name | (2-methylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-99-4 | |
| Record name | (2-methylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)











